molecular formula C14H11NS B14475003 5-Methylphenanthridine-6(5H)-thione CAS No. 69209-30-9

5-Methylphenanthridine-6(5H)-thione

Cat. No.: B14475003
CAS No.: 69209-30-9
M. Wt: 225.31 g/mol
InChI Key: LPXKHRKKOPKJBM-UHFFFAOYSA-N
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Description

5-Methylphenanthridine-6(5H)-thione is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by a sulfur atom replacing the oxygen atom in the phenanthridine-6-one structure, resulting in a thione derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylphenanthridine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methylphenanthridine-6-one with Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thiocarbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylphenanthridine-6(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted phenanthridine derivatives depending on the reagents used.

Scientific Research Applications

5-Methylphenanthridine-6(5H)-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Methylphenanthridine-6(5H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Methylphenanthridine-6-one: The oxygen analog of 5-Methylphenanthridine-6(5H)-thione, differing by the presence of a carbonyl group instead of a thiocarbonyl group.

    Phenanthridine-6(5H)-thione: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.

    5-Methylphenanthridine: Lacks the thione group, making it less reactive in certain chemical reactions.

Uniqueness

This compound is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical properties and reactivity

Properties

CAS No.

69209-30-9

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

5-methylphenanthridine-6-thione

InChI

InChI=1S/C14H11NS/c1-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3

InChI Key

LPXKHRKKOPKJBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C1=S

Origin of Product

United States

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